molecular formula C18H17N3O2S B2502291 (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide CAS No. 2035005-19-5

(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide

Cat. No.: B2502291
CAS No.: 2035005-19-5
M. Wt: 339.41
InChI Key: FDPKFGWEIOGXQQ-ACCUITESSA-N
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Description

(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide (CAS 2035005-19-5) is a synthetic small molecule based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry research for its potential biological activities. The core 4-oxothieno[2,3-d]pyrimidine moiety is a well-established bioisostere of natural nitrogenous bases like uracil, which allows these compounds to interact with various enzymatic targets . This compound features a 2-methyl-3-phenylacrylamide chain, a structural motif that may enhance its bioactivity profile. Thienopyrimidine derivatives have been extensively investigated in oncology research for their anti-proliferative properties. Studies on closely related analogs have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and colon cancer (HT-29), with activities in the low micromolar range . Research suggests that such compounds can induce caspase-dependent apoptosis and cause cell cycle arrest in the G1 or G2 phases, indicating a mechanism that triggers programmed cell death . Furthermore, some related compounds have shown promising selectivity by exerting stronger effects on tumorigenic cells compared to normal cell lines, a highly desirable characteristic in anti-cancer drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13(11-14-5-3-2-4-6-14)16(22)19-8-9-21-12-20-17-15(18(21)23)7-10-24-17/h2-7,10-12H,8-9H2,1H3,(H,19,22)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPKFGWEIOGXQQ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide is a compound belonging to the thienopyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Structural Characteristics

The compound features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological properties. Its structure allows for interactions with various biological targets, leading to multiple therapeutic effects.

Anticancer Activity

Research indicates that derivatives of thienopyrimidines, including this compound, exhibit significant anticancer properties. For instance, similar compounds have been shown to induce non-apoptotic cell death in triple-negative breast cancer cells by downregulating the mitochondrial fission protein DRP1, which is crucial for maintaining mitochondrial dynamics and function .

Antimicrobial Properties

Thienopyrimidine derivatives have demonstrated antimicrobial activity against various pathogens. The structural components of this compound may contribute to its ability to inhibit bacterial growth and biofilm formation, making it a candidate for further studies in infectious disease treatment.

Inhibition of Kinases

This compound may also serve as an inhibitor of specific kinases involved in cancer progression. The acrylamide moiety present in the structure is recognized for its ability to act as a Michael acceptor, facilitating covalent interactions with cysteine residues in target proteins, thereby modulating their activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Binding : The acrylamide group can form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues. This interaction can lead to the inhibition of enzyme activity or alteration of protein function.
  • Disruption of Mitochondrial Dynamics : Similar compounds have been shown to affect mitochondrial membrane potential and induce cell death pathways independent of apoptosis, indicating a unique mechanism that could be exploited in cancer therapy .
  • Antioxidant Activity : Some thienopyrimidine derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of thienopyrimidine derivatives found that compounds similar to this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism involved downregulation of survival pathways and induction of non-apoptotic cell death .

Study 2: Kinase Inhibition

A systematic study on the reactivity of N-phenylacrylamides suggested that modifications at the acrylamide moiety could enhance selectivity towards specific kinases. This research highlights the potential for developing targeted therapies using this compound as a lead compound for kinase inhibitors .

Comparative Analysis

Property This compound Similar Compounds
Anticancer Activity Induces non-apoptotic cell death in TNBCOther thienopyrimidine derivatives
Antimicrobial Activity Potential against specific pathogensVarious thienopyrimidine analogs
Kinase Inhibition Acts as a covalent inhibitor through acrylamide moietyKnown kinase inhibitors like apitolisib
Mechanism of Action Covalent binding and disruption of mitochondrial dynamicsVaries by compound

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C18H17N3O2S
  • Molecular Weight : 311.4 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine ring system connected to a phenylacrylamide moiety, which is significant for its biological activity.

Antiproliferative Effects

Research indicates that compounds similar to (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of thieno[2,3-d]pyrimidine showed significant activity against human colon cancer cells (HCT-116) with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Properties

The compound may also possess antimicrobial properties. Similar structures have shown effectiveness against common pathogens:

  • Antibacterial Activity : Preliminary investigations suggest that derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .

Synthesis and Characterization

The synthesis of this compound involves multiple steps, often starting from simpler thieno[2,3-d]pyrimidine derivatives:

  • Starting Materials : Thieno[2,3-d]pyrimidine derivatives are reacted with appropriate acylating agents.
  • Characterization Techniques : The resulting compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.

Cancer Treatment

Given its antiproliferative effects, this compound could be developed as a therapeutic agent for various cancers:

  • Example Application : The development of pharmaceutical formulations containing this compound could target specific cancer types where traditional therapies are ineffective.

Neurological Disorders

The compound's potential as an enzyme inhibitor suggests applications in treating neurological disorders:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and related molecules:

Compound Name Core Structure Substituents/Modifications Acrylamide Chain Features Molecular Weight (g/mol) References
(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide (Target) Thieno[2,3-d]pyrimidin-4-one - Methyl at acrylamide C2
- Phenyl at acrylamide C3
Ethyl linker to heterocycle Not reported N/A
N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24) Thieno[2,3-d]pyrimidin-4-one - 7-Methyl
- Phenylamino at C2
- Acetamide at C3
No acrylamide chain; acetamide substituent 369.44
(2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-pyrido[1,2-a]pyrimidin-4-one-3-yl]acrylamide Pyrido[1,2-a]pyrimidin-4-one - 4-Fluorophenoxy at C2
- 9-Methyl
- Cyano at acrylamide C2
3-Ethoxypropyl chain Not reported
(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide Acrylamide backbone - 4-Methoxyphenyl at C2
- Dual pyridyl groups (N-substituent and amino)
No heterocyclic core Not reported
Key Observations:
  • Substituent Effects: The phenyl group in the target compound’s acrylamide may enhance lipophilicity, whereas the 4-fluorophenoxy group in ’s compound could improve metabolic stability.
  • Chain Flexibility : The ethyl linker in the target compound provides moderate flexibility, contrasting with the rigid pyridyl groups in ’s acrylamide derivative .

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